molecular formula C42H56O12Sn2 B14469947 5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, 1,18-bis(phenylmethyl) ester, (9Z)- CAS No. 68460-06-0

5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, 1,18-bis(phenylmethyl) ester, (9Z)-

Cat. No.: B14469947
CAS No.: 68460-06-0
M. Wt: 990.3 g/mol
InChI Key: ZOCXRPUOFGZFCC-DGCDYZRXSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, bis(phenylmethyl) ester, (9Z)- is a complex organotin compound It is characterized by its unique structure, which includes multiple tin atoms and oxygen bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, bis(phenylmethyl) ester, (9Z)- typically involves the reaction of organotin precursors with appropriate ligands under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the formation of the desired product. For instance, the use of dibutyltin oxide and benzyl alcohol in the presence of a suitable catalyst can lead to the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The process might include steps such as purification and crystallization to obtain the compound in its pure form. The use of automated reactors and advanced analytical techniques ensures consistent quality and high yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, bis(phenylmethyl) ester, (9Z)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require specific solvents and temperatures to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of functionalized organotin compounds .

Scientific Research Applications

5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, bis(phenylmethyl) ester, (9Z)- has several scientific research applications:

Mechanism of Action

The mechanism by which 5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, bis(phenylmethyl) ester, (9Z)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tin atoms in the compound can coordinate with various ligands, influencing biological pathways and chemical reactions. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Dibutyltin oxide: A simpler organotin compound used in similar applications.

    Tributyltin chloride: Another organotin compound with different functional groups and applications.

    Tetraphenyltin: A related compound with phenyl groups instead of butyl groups.

Uniqueness

5,7,12,14-Tetraoxa-6,13-distannaoctadeca-2,9,16-trienedioic acid, 6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-, bis(phenylmethyl) ester, (9Z)- is unique due to its complex structure, which includes multiple tin atoms and oxygen bridges. This structure imparts unique chemical and physical properties, making it valuable for specific applications in catalysis and materials science .

Properties

CAS No.

68460-06-0

Molecular Formula

C42H56O12Sn2

Molecular Weight

990.3 g/mol

IUPAC Name

1-O-benzyl 4-O-[dibutyl-[(Z)-4-[dibutyl-(4-oxo-4-phenylmethoxybut-2-enoyl)oxystannyl]oxy-4-oxobut-2-enoyl]oxystannyl] but-2-enedioate

InChI

InChI=1S/2C11H10O4.C4H4O4.4C4H9.2Sn/c2*12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9;5-3(6)1-2-4(7)8;4*1-3-4-2;;/h2*1-7H,8H2,(H,12,13);1-2H,(H,5,6)(H,7,8);4*1,3-4H2,2H3;;/q;;;;;;;2*+2/p-4/b;;2-1-;;;;;;

InChI Key

ZOCXRPUOFGZFCC-DGCDYZRXSA-J

Isomeric SMILES

CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCC1=CC=CC=C1)OC(=O)/C=C\C(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCC2=CC=CC=C2

Canonical SMILES

CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCC1=CC=CC=C1)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.